molecular formula C19H22BrN3O4S B468425 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 791791-07-6

2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B468425
CAS No.: 791791-07-6
M. Wt: 468.4g/mol
InChI Key: ZCGZTEYRGIINLS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a sulfonyl-substituted phenyl group, and a piperazine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Etherification: : The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This step involves a nucleophilic substitution reaction under basic conditions, often using sodium hydroxide.

  • Amidation: : The 2-(4-bromophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 4-((4-methylpiperazin-1-yl)sulfonyl)aniline to form the final product, this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the piperazine moiety, to form N-oxides. Reduction reactions can also occur, potentially reducing the sulfonyl group to a sulfide.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted phenoxy derivatives.

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Hydrolysis: 4-((4-methylpiperazin-1-yl)sulfonyl)aniline and 2-(4-bromophenoxy)acetic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

In biological research, 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can be used to study the interactions of sulfonyl and piperazine-containing compounds with biological targets. It may serve as a probe in biochemical assays to investigate enzyme activity or receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the piperazine ring suggests it could interact with neurotransmitter receptors, making it a candidate for the development of central nervous system agents.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure may also find applications in the development of new polymers or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The sulfonyl group could enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide: Contains a fluorine atom instead of bromine.

    2-(4-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding interactions and overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

2-(4-bromophenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse scientific studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H22BrN3O3SC_{18}H_{22}BrN_{3}O_{3}S. Its structural features include:

  • A bromophenoxy group
  • A piperazine moiety
  • An acetamide functional group

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. Notably, studies have shown effective in vitro activity against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
d10.5 μg/mLE. coli
d20.25 μg/mLS. aureus
d30.75 μg/mLK. pneumoniae

These results indicate that modifications in the molecular structure can enhance antimicrobial efficacy, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma (MCF7). The following table summarizes findings from recent studies:

CompoundCell LineIC50 (μM)Mechanism of Action
d6MCF710Induction of apoptosis
d7MCF75Inhibition of cell proliferation

The compounds exhibited significant cytotoxicity against the MCF7 cell line, suggesting that the incorporation of specific functional groups can enhance anticancer activity through apoptosis induction and inhibition of proliferation .

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds, highlighting their biological significance:

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives related to the target compound and evaluated their antimicrobial and anticancer activities. The results indicated that certain structural modifications led to enhanced biological activity, supporting the hypothesis that specific substituents can significantly influence pharmacological properties .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets. For instance, docking simulations revealed that the piperazine moiety plays a crucial role in enhancing binding affinity to cancer-related receptors, which correlates with observed biological activities .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O4S/c1-22-10-12-23(13-11-22)28(25,26)18-8-4-16(5-9-18)21-19(24)14-27-17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGZTEYRGIINLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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